2-(2,3-Dihydro-1H-indol-1-YL)phenylamine
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Description
Synthesis Analysis
The synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin has been reported . The newly synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1H-indol-1-YL)phenylamine” was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The study deals with the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin . The outcomes indicated that electron-withdrawing substitutions at the para position of the phenyl ring and 5, 7 positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity .Physical And Chemical Properties Analysis
The compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C . The FT-IR (ν max/ cm −1) values are 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .Scientific Research Applications
Antifungal Applications
A study by Xu and Fan (2011) detailed the synthesis of novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives from 2-(indol-1-yl)phenylamines. These compounds exhibited promising antifungal activities against phytopathogenic fungi, comparable to commercial agricultural fungicides. This suggests their potential as lead candidates for the development of new agricultural fungicides (Xu & Fan, 2011).
Pharmacological Research
Cole et al. (2005) designed and synthesized a series of N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, demonstrating high affinity for the 5-HT(6) receptor. This receptor is implicated in various neurological processes, making these derivatives potential candidates for treating neurological disorders (Cole et al., 2005).
Anticancer Activity
Modi et al. (2011) investigated the synthesis and cytotoxic activity of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives against breast cancer cell lines. The study highlighted the significance of electronic and lipophilic modifications for enhancing cytotoxic activity, with specific derivatives showing potency comparable to reference drugs, suggesting their potential as anticancer agents (Modi et al., 2011).
Organic Synthesis and Chemical Properties
Shtamburg et al. (2018) reported on the synthesis and structural analysis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their rearrangement into isomeric forms. This work contributes to the understanding of the chemical properties and reactivity of indole derivatives, which are valuable intermediates in organic synthesis (Shtamburg et al., 2018).
properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUPLCIWYYZLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-YL)phenylamine |
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